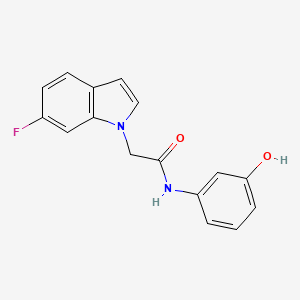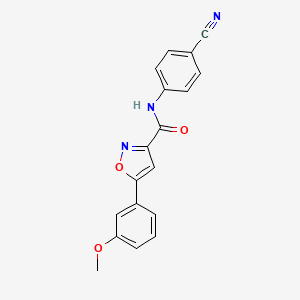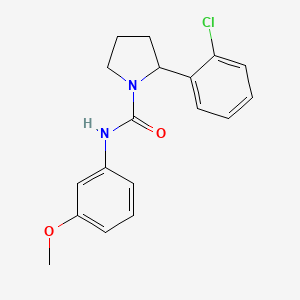
2-(6-fluoro-1H-indol-1-yl)-N-(3-hydroxyphenyl)acetamide
Descripción general
Descripción
2-(6-fluoro-1H-indol-1-yl)-N-(3-hydroxyphenyl)acetamide, also known as FIPI, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. FIPI has been shown to inhibit the activity of phospholipase D (PLD), an enzyme that plays a critical role in a variety of cellular processes, including membrane trafficking, signal transduction, and cytoskeletal organization.
Aplicaciones Científicas De Investigación
2-(6-fluoro-1H-indol-1-yl)-N-(3-hydroxyphenyl)acetamide has been extensively studied for its potential therapeutic applications in a variety of diseases, including cancer, inflammation, and cardiovascular disease. In cancer, PLD has been shown to play a critical role in tumor growth and metastasis, and inhibition of PLD activity by 2-(6-fluoro-1H-indol-1-yl)-N-(3-hydroxyphenyl)acetamide has been shown to reduce tumor growth and metastasis in animal models. In inflammation, PLD has been shown to play a role in the production of pro-inflammatory cytokines, and inhibition of PLD activity by 2-(6-fluoro-1H-indol-1-yl)-N-(3-hydroxyphenyl)acetamide has been shown to reduce inflammation in animal models. In cardiovascular disease, PLD has been shown to play a role in the development of atherosclerosis, and inhibition of PLD activity by 2-(6-fluoro-1H-indol-1-yl)-N-(3-hydroxyphenyl)acetamide has been shown to reduce atherosclerosis in animal models.
Mecanismo De Acción
2-(6-fluoro-1H-indol-1-yl)-N-(3-hydroxyphenyl)acetamide inhibits the activity of PLD by binding to the enzyme and preventing it from catalyzing the hydrolysis of phosphatidylcholine to produce phosphatidic acid. This leads to a decrease in the production of phosphatidic acid, which is a critical signaling molecule that regulates a variety of cellular processes.
Biochemical and Physiological Effects:
In addition to its potential therapeutic applications, 2-(6-fluoro-1H-indol-1-yl)-N-(3-hydroxyphenyl)acetamide has been shown to have a variety of biochemical and physiological effects. These include inhibition of cell migration and invasion, induction of apoptosis, and modulation of the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(6-fluoro-1H-indol-1-yl)-N-(3-hydroxyphenyl)acetamide in lab experiments is that it is a small molecule inhibitor that can be easily synthesized and purified. Additionally, 2-(6-fluoro-1H-indol-1-yl)-N-(3-hydroxyphenyl)acetamide has been extensively studied and its mechanism of action is well understood. However, one limitation of using 2-(6-fluoro-1H-indol-1-yl)-N-(3-hydroxyphenyl)acetamide in lab experiments is that it may have off-target effects on other enzymes or signaling pathways.
Direcciones Futuras
There are several future directions for research on 2-(6-fluoro-1H-indol-1-yl)-N-(3-hydroxyphenyl)acetamide. One area of research is the development of more potent and selective PLD inhibitors that can be used in therapeutic applications. Another area of research is the identification of biomarkers that can be used to predict the response to 2-(6-fluoro-1H-indol-1-yl)-N-(3-hydroxyphenyl)acetamide treatment in different diseases. Finally, the role of PLD in other cellular processes and diseases is still not fully understood, and further research is needed to elucidate these roles.
Propiedades
IUPAC Name |
2-(6-fluoroindol-1-yl)-N-(3-hydroxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O2/c17-12-5-4-11-6-7-19(15(11)8-12)10-16(21)18-13-2-1-3-14(20)9-13/h1-9,20H,10H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJUBAHSXSGVSER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)NC(=O)CN2C=CC3=C2C=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(benzylthio)-7-methyl-6-[2-(4-morpholinyl)-4-pyrimidinyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4461235.png)
![2-{[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-1-piperazinyl]carbonyl}-1H-indole](/img/structure/B4461236.png)
![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4461243.png)

![2-{4-[3-(1-adamantylcarbonyl)-2,2-dicyanocyclopropyl]phenoxy}acetamide](/img/structure/B4461276.png)
![3-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4461280.png)
![4-[ethyl(ethylsulfonyl)amino]-N-[3-(1-pyrrolidinyl)propyl]benzamide](/img/structure/B4461287.png)
![N,3-dimethyl-4-[methyl(methylsulfonyl)amino]-N-phenylbenzamide](/img/structure/B4461292.png)

![N-[3-(2-methyl-2,3-dihydro-1H-indol-1-yl)propyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4461307.png)
![N-(3-chloro-4-methylphenyl)-4-[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B4461313.png)
![7-methoxy-N-[2-(4-morpholinyl)ethyl]-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxamide](/img/structure/B4461325.png)
![3,4-dimethyl-N-{2-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide](/img/structure/B4461336.png)
